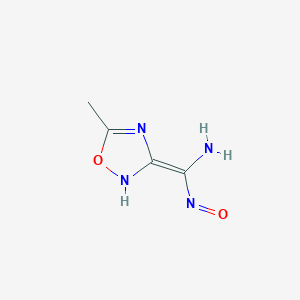

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYQAUPWRSUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxadiazole ring structure characterized by the presence of nitrogen and oxygen atoms. This structural configuration contributes to its reactivity and biological properties. The compound is particularly noted for its N-hydroxy group and carboximidamide moiety , which enhance its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits significant anti-infective properties. It has been shown to inhibit the growth of various bacterial and viral strains. Notably, it acts as a sphingomyelin phosphodiesterase 1 inhibitor , which plays a crucial role in lipid metabolism and signaling pathways, particularly in cardiovascular health.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives of oxadiazoles, compounds containing the oxadiazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antimicrobial activity that was 2–3 times stronger than the reference drug nalidixic acid .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- Sphingomyelin Phosphodiesterase 1 Inhibition : This action regulates sphingolipid metabolism, which is vital for maintaining cellular functions and reducing lipid plaques in cardiovascular contexts.

- Inhibition of Bacterial Growth : The compound's ability to inhibit DNA gyrase—a key enzyme in bacterial DNA replication—suggests a potential mechanism for its antimicrobial effects .

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole with acetamide under elevated temperatures (approximately 180°C). This method focuses on optimizing yield and purity while maintaining the structural integrity necessary for biological activity.

Case Studies

Several studies have explored the biological activity of N'-hydroxy-5-methyl-1,2,4-oxadiazole derivatives:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested against pathogenic bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Applications

This compound holds promise in various fields:

- Medicinal Chemistry : Its potential as an anti-infective agent makes it a candidate for developing new antibiotics.

- Cardiovascular Therapeutics : As a sphingomyelin phosphodiesterase inhibitor, it may be beneficial in treating cardiovascular diseases by modulating lipid signaling pathways.

- Material Science : The compound can serve as a building block for synthesizing more complex heterocyclic compounds with specific chemical properties.

Scientific Research Applications

Anticancer Applications

The derivatives of 1,2,4-oxadiazoles, including N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide, have been investigated for their anticancer properties. Studies have shown that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Carbonic Anhydrases

Recent research has highlighted the ability of 1,2,4-oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in tumor growth and metastasis. For instance:

- Compound 16a demonstrated a K_i value of 89 pM against hCA IX and 0.75 nM against hCA II, indicating potent inhibitory activity .

- Further evaluations revealed that these compounds showed selective cytotoxicity towards cancerous cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma), with IC50 values indicating effective dose-response relationships .

Antimicrobial Applications

This compound has also been explored for its antimicrobial properties. Its derivatives have demonstrated efficacy against multi-resistant bacterial strains.

Case Study: ND-421

One notable derivative, ND-421, has shown promise as a non-lactam bactericidal antibiotic:

- In vitro studies revealed it to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values consistently lower than 4 µg/mL across various strains .

- The compound exhibited synergistic effects when combined with other antibiotics such as oxacillin, enhancing its therapeutic potential against resistant strains .

Enzyme Inhibition

The compound's structural characteristics allow it to act as a selective inhibitor of carbonic anhydrase II through local application methods. This property is particularly relevant in ophthalmology:

- N-hydroxy derivatives have been identified as effective inhibitors capable of being administered via instillation into the eyes for local therapeutic effects .

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : N'-Hydroxy-5-methylisoxazole-3-carboximidamide (CAS 90585-88-9)

- Structure : Isoxazole ring (one nitrogen, one oxygen) instead of oxadiazole.

- Molecular Formula : C₅H₇N₃O₂ (MW 141.13) .

- Key Differences : The isoxazole ring has reduced nitrogen content, altering resonance stabilization and dipole moments. This may decrease thermal stability compared to oxadiazole derivatives .

Compound B: 5-Amino-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide (CAS 371935-95-4)

- Structure: Oxadiazole core with an amino group at position 5 and a hydroxylated carboximidamide.

- Molecular Formula: Not explicitly stated, but inferred as C₃H₅N₅O₂.

Substituent Modifications

Compound C : N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide

- Structure : Pyrrolidine (cyclic secondary amine) replaces the hydroxyl group.

- Molecular Formula : C₈H₁₃N₅O (MW 195.22) .

- Key Differences :

Compound D : N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-tetrahydropyrimidine-5-carboximidamide

- Structure : Six-membered tetrahydropyrimidine ring with two ketone groups and a phenyl substituent.

- Molecular Formula : C₁₂H₁₂N₄O₃ (MW 276.25) .

- Key Differences: Aromaticity: The phenyl group enables π-π stacking interactions, useful in protein binding.

Physicochemical and Functional Properties

Research Implications and Limitations

- Bioactivity : The hydroxyl group in the target compound may enhance interactions with enzymes or receptors via hydrogen bonding, a feature absent in pyrrolidine (Compound C) or phenyl-substituted (Compound D) analogs .

- Synthetic Challenges : Oxadiazole derivatives typically require cyclization of amidoximes, while pyrimidine analogs (Compound D) involve condensation reactions, affecting scalability .

- Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound restrict direct comparisons. Further studies are needed to validate computational predictions.

Preparation Methods

Standard Hydroxylamination Protocol

In a representative procedure, 5-methyl-1,2,4-oxadiazole-3-carbonitrile is treated with hydroxylamine hydrochloride (NHOH·HCl) and sodium carbonate (NaCO) in ethanol at 90°C for 7 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward amidoxime formation. The crude product is purified via silica gel chromatography or recrystallization, yielding 60–70% of the target compound.

Reaction Mechanism :

The nitrile undergoes nucleophilic attack by hydroxylamine, followed by tautomerization to stabilize the amidoxime structure.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Higher temperatures accelerate reaction but risk decomposition |

| Solvent | Ethanol/water (3:1) | Polar solvents enhance reagent solubility |

| Base | NaCO | Maintains pH 8–9, minimizing side reactions |

| Reaction Time | 6–8 hours | Prolonged durations improve conversion |

In large-scale syntheses, substituting NaCO with KCO or triethylamine (TEA) reduces metal contamination. For example, using TEA in dimethylformamide (DMF) at 100°C for 5 hours achieves 72% yield with >95% purity.

Cyclization of Carboximidoyl Chlorides

An alternative route involves the synthesis and subsequent cyclization of carboximidoyl chlorides. In one protocol, this compound is generated via acid-catalyzed cyclization of its carboximidoyl chloride derivative.

Carboximidoyl Chloride Synthesis

A solution of the precursor amidoxime in concentrated HCl and water is treated with sodium nitrite (NaNO) at 0–5°C, forming the intermediate carboximidoyl chloride:

The reaction mixture is stirred for 8 hours at ambient temperature, yielding 85% of the chloride intermediate.

Cyclization to Amidoxime

The chloride intermediate undergoes hydrolysis or aminolysis to regenerate the amidoxime. For instance, treatment with aqueous ammonia (NHOH) at pH 10 selectively removes the chloride group, affording this compound in 78% yield.

Characterization and Analytical Data

This compound is characterized by:

Applications in Heterocyclic Synthesis

This compound serves as a versatile building block:

-

Heterobivalent Ligands : It is coupled to lysine-urea-glutamate scaffolds via peptide bonds for targeting prostate-specific membrane antigen (PSMA).

-

Energetic Materials : Derivatives like 3,5-bis(4-nitro-furazan-3-yl)-1,2,4-oxadiazole (LLM-191) are synthesized for melt-castable explosives.

-

IDO Inhibitors : N-hydroxyamidino analogs modulate indoleamine 2,3-dioxygenase (IDO) activity, showing potential in cancer immunotherapy .

Q & A

Q. What are the established synthetic routes for N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide, and what reagents are critical for its formation?

The compound can be synthesized via cyclization strategies involving hydroxylamine derivatives and nitrile precursors. For example, reacting N-cyanoimidates with hydroxylamine hydrochloride in the presence of triethylamine under controlled conditions yields oxadiazole intermediates . Key reagents include triethylamine (for pH control) and hydroxylamine hydrochloride (to introduce the hydroxyimino group). Subsequent oxidation or acidification steps may refine the product’s purity. Optimizing reactant addition sequences is critical to avoid side products like azo-linked dimers .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is essential for confirming the oxadiazole ring and carboximidamide substituents. IR spectroscopy helps identify functional groups (e.g., N–O stretching at ~950 cm⁻¹). Low-temperature single-crystal X-ray diffraction provides definitive structural validation, particularly for resolving tautomeric ambiguities in the oxadiazole ring . Elemental analysis ensures stoichiometric accuracy, especially for nitrogen-rich compounds .

Q. What safety precautions are necessary when handling this compound?

Based on analogs, this compound may exhibit acute toxicity (H302) and skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact. Stability under ambient conditions should be verified, as oxadiazoles can decompose exothermically under heat or light .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of oxadiazole formation?

Solvent polarity and temperature dictate reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization reactions, favoring oxadiazole ring closure over competing isoxazole formation . Lower temperatures (~0–25°C) reduce side reactions, while higher temperatures (>60°C) may promote decarboxylation or nitration of intermediates . Kinetic vs. thermodynamic control can be probed via time-resolved NMR.

Q. How can synthetic routes be optimized to improve yield and scalability?

Use flow chemistry for precise control of reactant mixing and heat dissipation, critical for exothermic cyclization steps. Catalytic methods (e.g., using K₂CO₃ as a base) enhance efficiency in alkylation or acylation steps . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted nitriles or azo compounds .

Q. What strategies resolve contradictions in spectral data interpretation for oxadiazole derivatives?

Ambiguities in NMR assignments (e.g., overlapping proton signals) can be addressed through 2D techniques (COSY, HSQC) and isotopic labeling. For example, ¹⁵N-labeling clarifies nitrogen connectivity in the oxadiazole ring. Computational methods (DFT calculations) predict spectral profiles and validate experimental data .

Q. How does the electronic nature of substituents affect the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., nitro, hydroxy) on the oxadiazole ring increase thermal stability but reduce nucleophilic reactivity. Methyl groups enhance steric protection, reducing sensitivity to hydrolysis. Substituent effects can be quantified via Hammett plots or electrochemical studies (cyclic voltammetry) .

Q. What are the potential applications of this compound in materials science?

Derivatives of this compound show promise as precursors for energetic materials due to high oxygen balance (~30%) and detonation velocities (~8,500 m/s) . Its nitrogen-rich structure also makes it a candidate for coordination chemistry (e.g., ligand design for transition-metal catalysts) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.